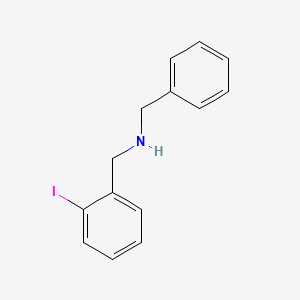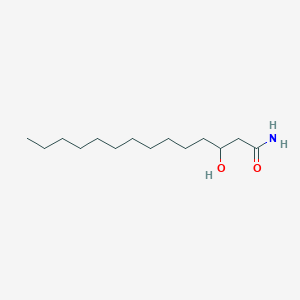
cadmium(2+);carbanide;ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(2+);carbanide;ethane is a compound that combines cadmium ions with carbanide and ethane groups. Cadmium is a transition metal with the chemical symbol Cd and is known for its toxicity and various industrial applications . Carbanide refers to a carbon-based anion, while ethane is a simple hydrocarbon with the formula C₂H₆.
Méthodes De Préparation
The preparation of cadmium(2+);carbanide;ethane involves several synthetic routes. One common method is the reaction of cadmium salts with carbanide sources under controlled conditions. Industrial production methods often involve the use of cadmium oxide or cadmium chloride as starting materials, which react with carbanide compounds in the presence of ethane . The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the formation of the desired compound.
Analyse Des Réactions Chimiques
Cadmium(2+);carbanide;ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, cadmium can react with halogens like chlorine to form cadmium halides . In the presence of acids, cadmium can form cadmium salts, while bases can lead to the formation of cadmium hydroxides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cadmium(2+);carbanide;ethane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cadmium-containing compounds. In biology and medicine, cadmium compounds are studied for their toxicological effects and potential therapeutic applications . In industry, cadmium compounds are used in the production of pigments, coatings, and batteries . The compound’s unique properties make it valuable for various research and industrial purposes.
Mécanisme D'action
The mechanism of action of cadmium(2+);carbanide;ethane involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by interfering with calcium signaling, inducing oxidative stress, and affecting gene expression . The compound can bind to proteins and enzymes, altering their function and leading to cellular damage. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and tumor protein 53 (p53) pathway .
Comparaison Avec Des Composés Similaires
Cadmium(2+);carbanide;ethane can be compared with other cadmium-containing compounds such as cadmium sulfide, cadmium carbonate, and cadmium oxide . These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and uses. For example, cadmium sulfide is commonly used in pigments, while cadmium carbonate is used in electroplating. The unique combination of cadmium, carbanide, and ethane in this compound gives it distinct properties that make it suitable for specific applications.
Propriétés
Numéro CAS |
55204-73-4 |
|---|---|
Formule moléculaire |
C3H8Cd |
Poids moléculaire |
156.51 g/mol |
Nom IUPAC |
cadmium(2+);carbanide;ethane |
InChI |
InChI=1S/C2H5.CH3.Cd/c1-2;;/h1H2,2H3;1H3;/q2*-1;+2 |
Clé InChI |
RCKKARPTPXOYQS-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].C[CH2-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


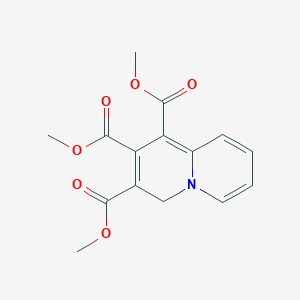
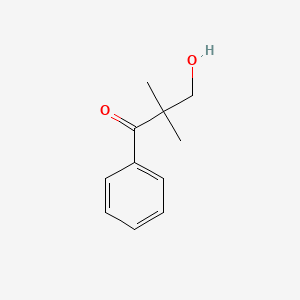
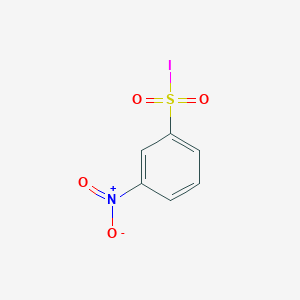

![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)


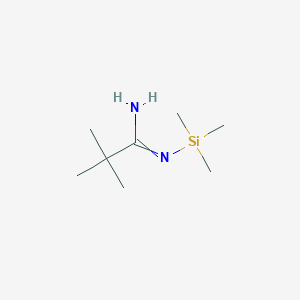
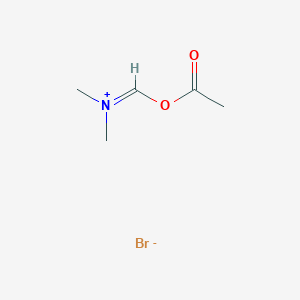
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
